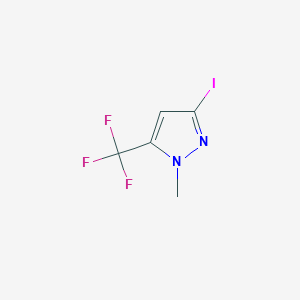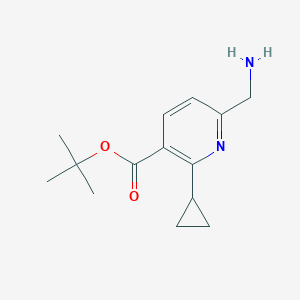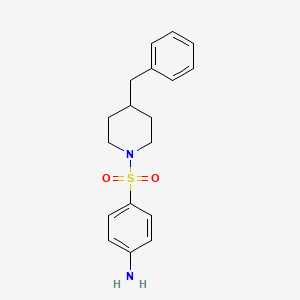![molecular formula C11H10BrNO3 B2701350 2-[(4-bromophenyl)carbamoyl]cyclopropane-1-carboxylic Acid CAS No. 1023540-85-3](/img/structure/B2701350.png)
2-[(4-bromophenyl)carbamoyl]cyclopropane-1-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Enzyme Inhibition and Biological Activities
Cyclopropylcarboxylic acids and esters, incorporating bromophenol moieties, have been investigated for their inhibitory effects on carbonic anhydrase enzyme (CA). These derivatives exhibit excellent inhibitory effects in the low nanomolar range against human CA isoenzymes, suggesting potential therapeutic applications in managing conditions associated with aberrant CA activity (Boztaş et al., 2015). Similarly, other studies have identified bromophenol derivatives with cyclopropyl moiety as effective inhibitors against cytosolic carbonic anhydrase I and II isoforms, and acetylcholinesterase (AChE) enzymes, which are significant in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Synthesis and Chemical Reactions
Research has also focused on the synthetic pathways to create various derivatives of cyclopropane dicarboxylates, demonstrating the versatility of these compounds in chemical synthesis. For instance, reactions of donor–acceptor cyclopropanes with chalcogenyl chlorides and bromides afford ring-opened products, showcasing the reactivity of cyclopropane derivatives in forming complex structures (Wallbaum et al., 2016). Another example includes the synthesis of N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives, highlighting the biological activity of cyclopropane-derived compounds in herbicidal and fungicidal applications (Tian et al., 2009).
Structural Analysis and Antiproliferative Activity
The structural analysis of specific cyclopropane derivatives has revealed significant antiproliferative activity against cancer cell lines. One study synthesized 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, determining its crystal structure and evaluating its inhibitory activity on cancer cells (Lu et al., 2021).
Antimicrobial and Antioxidant Studies
Lignan conjugates synthesized via cyclopropanation have been assessed for their antimicrobial and antioxidant activities. These studies demonstrate the potential of cyclopropane derivatives in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).
properties
IUPAC Name |
2-[(4-bromophenyl)carbamoyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c12-6-1-3-7(4-2-6)13-10(14)8-5-9(8)11(15)16/h1-4,8-9H,5H2,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNQJNHIRLCZCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d]thiazol-2-ylthio)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone](/img/structure/B2701267.png)


![2-Ethyl-5-((4-methylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2701271.png)
![3-((3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylpropanamide](/img/structure/B2701272.png)

![N-(4-Cyanooxan-4-yl)-2-[3-(difluoromethoxy)-4-methoxyphenyl]acetamide](/img/structure/B2701278.png)
![N-Methyl-N-[2-oxo-2-[[4-(2-oxopiperidin-1-yl)cyclohexyl]amino]ethyl]prop-2-enamide](/img/structure/B2701279.png)

![1-[(4-fluorophenyl)methoxy]-N-(2-nitrophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2701283.png)
![4-(dimethylsulfamoyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2701284.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2701285.png)
![8-chloro-N-(4-ethylphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2701287.png)
